molecular formula C23H32O6 B580046 16-Phenoxy tetranor prostaglandin F2alpha methyl ester CAS No. 51638-90-5

16-Phenoxy tetranor prostaglandin F2alpha methyl ester

Cat. No.: B580046
CAS No.: 51638-90-5
M. Wt: 404.5
InChI Key: HYOHKXGCEWCBKE-CNAXQHPCSA-N
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Description

16-Phenoxy tetranor prostaglandin F2alpha methyl ester is a metabolically stable analog of prostaglandin F2alpha. This compound is known for its ability to bind to the FP receptor, making it a valuable tool in scientific research. It serves as a prodrug that can be hydrolyzed to generate bioactive free acid .

Scientific Research Applications

16-Phenoxy tetranor prostaglandin F2alpha methyl ester has a wide range of applications in scientific research. It is used in studies related to reproductive biology, where it helps in modulating luteolysis. Additionally, it is employed in ophthalmology for the treatment of glaucoma due to its ability to modulate intraocular pressure . The compound is also valuable in lipid biochemistry and receptor pharmacology research .

Mechanism of Action

Target of Action

The primary target of 16-Phenoxy Tetranor Prostaglandin F2alpha Methyl Ester is the FP receptor . This receptor is a G-protein-coupled receptor that is involved in various physiological processes, including the regulation of smooth muscle contraction and luteolysis .

Mode of Action

This compound binds to the FP receptor with much greater affinity (440%) than Prostaglandin F2alpha . This binding triggers a series of intracellular events that lead to the physiological effects associated with this compound.

Biochemical Pathways

Upon binding to the FP receptor, this compound activates a cascade of biochemical reactions. This leads to the contraction of smooth muscle cells and the process of luteolysis . Luteolysis is the regression of the corpus luteum, a temporary endocrine structure involved in ovulation and early pregnancy stages.

Pharmacokinetics

This compound is a lipophilic analog of Prostaglandin F2alpha, which suggests it may have different absorption, distribution, metabolism, and excretion (ADME) properties . .

Result of Action

The activation of the FP receptor by this compound results in smooth muscle contraction and luteolysis . These effects can have various implications in physiological processes such as the menstrual cycle and pregnancy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Phenoxy tetranor prostaglandin F2alpha methyl ester involves multiple steps, including the modification of the alpha chain of prostaglandin F2alpha.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of organic chemistry, involving the use of specific reagents and catalysts to achieve the desired modifications .

Chemical Reactions Analysis

Types of Reactions: 16-Phenoxy tetranor prostaglandin F2alpha methyl ester undergoes various chemical reactions, including hydrolysis, which converts it into its bioactive free acid form. This reaction is facilitated by the presence of esterases in certain tissues .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO) and ethanol. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and efficacy of the compound .

Major Products Formed: The primary product formed from the hydrolysis of this compound is the bioactive free acid, which retains the biological activity of the parent compound .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: What sets 16-Phenoxy tetranor prostaglandin F2alpha methyl ester apart from similar compounds is its enhanced metabolic stability and higher affinity for the FP receptor. This makes it a more effective and reliable tool in scientific research .

Properties

IUPAC Name

methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-22,24-26H,3,8,11-12,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOHKXGCEWCBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693980
Record name Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51638-90-5
Record name Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)cyclopentyl]hept-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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16-Phenoxy tetranor prostaglandin F2alpha methyl ester
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16-Phenoxy tetranor prostaglandin F2alpha methyl ester
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16-Phenoxy tetranor prostaglandin F2alpha methyl ester
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16-Phenoxy tetranor prostaglandin F2alpha methyl ester
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16-Phenoxy tetranor prostaglandin F2alpha methyl ester
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16-Phenoxy tetranor prostaglandin F2alpha methyl ester

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